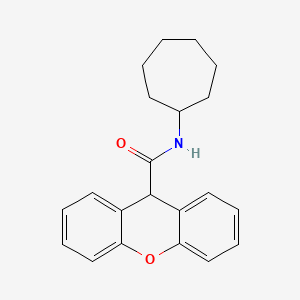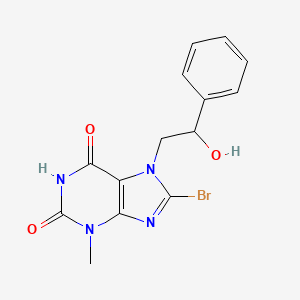![molecular formula C19H24N2O B5561963 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives often involves multiple steps including condensation, cyclization, and functional group transformations. Although specific synthesis details for 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol are not directly provided, related compounds such as 4(3H)-quinazolinones and quinoline derivatives have been synthesized using poly(ethylene glycol) supported aza-Wittig reactions and reactions involving secondary amines and carbodiimides (Xie et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of quinolinol derivatives reveals significant insights into their reactivity and potential biological activity. Studies involving spectroscopic investigations like FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been conducted to elucidate the structures of related compounds. For instance, quinoline derivatives have been characterized to understand their molecular geometry, electronic properties, and intermolecular interactions (Fatma et al., 2015).
Chemical Reactions and Properties
Quinolinols undergo various chemical reactions due to their active functional groups. They participate in reactions such as Vilsmeier-Haack reactions, and their reactivity has been demonstrated through transformations like ring-opening and ring-closure reactions. Studies highlight the unique chemical behavior of quinolinone derivatives when reacted with reagents like hydroxylamine hydrochloride (Ibrahim et al., 2013).
科学的研究の応用
Synthesis and Pharmacological Potential
3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol is a compound that has garnered interest in the synthesis of various pharmacologically active quinolinone derivatives. For instance, studies have demonstrated the synthesis of 4(3H)-quinazolinones using a soluble polymeric support, contributing to the development of compounds with potential pharmacological applications (Xie et al., 2008). Similarly, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinol derivatives, have been investigated for their potential in cancer therapy (Deady et al., 2003).
Antibacterial Properties
Research has also explored the antibacterial properties of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, indicating the potential of quinolinol derivatives in combating bacterial infections (Asghari et al., 2014).
Application in Radioligand Studies
Additionally, derivatives of quinolinol have been synthesized for use in drug disposition studies and as radioligands for receptor binding studies, highlighting their importance in pharmacological research (Moon & Hsi, 1992).
Exploration of Antioxidant Activity
The antioxidant activity of novel 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones has been evaluated, suggesting the potential therapeutic benefits of these compounds in oxidative stress-related conditions (Hassan & Hassanin, 2017).
Potential in Neuroprotection and Anticonvulsant Effects
There is also research indicating the synthesis of quinolinone derivatives for their potential neuroprotective and anticonvulsant activities, further expanding the scope of their therapeutic applications (Wolfe et al., 1990).
特性
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJIKXZALFLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-ethyl-2-methylquinolin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)
![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)


![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)


![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)